Octyl 3-mercaptopropionate
Overview
Description
Octyl 3-mercaptopropionate: is an organic compound with the molecular formula C11H22O2S . It is a mercaptoester, characterized by the presence of a thiol group (-SH) and an ester group (-COOR). This compound is often used as a chain transfer agent in polymerization processes, particularly in the production of polystyrene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with octanol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid , and is conducted under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 3-mercaptopropionate can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Octyl 3-mercaptopropionate is widely used as a chain transfer agent in polymerization reactions, particularly in the production of polystyrene. It helps control the molecular weight distribution of the polymer, leading to materials with desired properties .
Biology and Medicine: While specific biological and medical applications are less common, the compound’s thiol group can interact with biological molecules, potentially serving as a building block for more complex bioactive compounds .
Industry: In industrial applications, this compound is used in the production of adhesives, coatings, and sealants. Its ability to modify polymer properties makes it valuable in creating materials with specific mechanical and chemical characteristics .
Mechanism of Action
The primary mechanism by which octyl 3-mercaptopropionate exerts its effects is through its thiol group. The thiol group can participate in various chemical reactions, including chain transfer during polymerization. This process involves the transfer of a growing polymer chain to the thiol group, effectively terminating the chain and starting a new one. This mechanism helps control the molecular weight distribution of the resulting polymer .
Comparison with Similar Compounds
- Butyl 3-mercaptopropionate
- Ethyl 3-mercaptopropionate
- Pentaerythritol tetrakis (3-mercaptopropionate)
Comparison: Octyl 3-mercaptopropionate is unique due to its longer alkyl chain compared to butyl and ethyl derivatives. This longer chain can impart different physical properties, such as increased hydrophobicity and lower volatility. Compared to pentaerythritol tetrakis (3-mercaptopropionate), this compound has a simpler structure, making it easier to synthesize and handle .
Properties
IUPAC Name |
octyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSNYBMYBWJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71849-93-9 | |
Record name | Octyl 3-mercaptopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71849-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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